molecular formula C11H9BrClN3OS B2843990 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide CAS No. 391862-87-6

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide

Cat. No.: B2843990
CAS No.: 391862-87-6
M. Wt: 346.63
InChI Key: YLQSLPWYHBORCZ-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide is a useful research compound. Its molecular formula is C11H9BrClN3OS and its molecular weight is 346.63. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide, also known as N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-chloropropanamide, has been studied for its antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . In the case of bacterial and fungal species, it disrupts their metabolic processes, leading to their death . For the MCF7 cancer cell line, the compound inhibits cell proliferation, thereby preventing the spread of cancer .

Biochemical Pathways

It is known that the compound interferes with the metabolic processes of bacteria and fungi, and inhibits the proliferation of cancer cells

Pharmacokinetics

Similar compounds have been found to have excellent pharmacokinetic properties and high in vivo efficacy . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which impact the bioavailability of the compound .

Result of Action

The result of the compound’s action is the inhibition of growth and proliferation of its targets . This leads to a decrease in the population of harmful bacteria and fungi, as well as a reduction in the spread of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and presence of other substances can affect the compound’s stability and activity . .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3OS/c1-6(13)9(17)14-11-16-15-10(18-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQSLPWYHBORCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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